



# Application Notes: Reconstitution and Preparation of (R)-Q-VD-OPh Stock Solution

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Compound of Interest		
Compound Name:	(R)-Q-VD-OPh	
Cat. No.:	B10814239	Get Quote

### Introduction

(R)-Q-VD-OPh (Quinolyl-Valyl-Aspartyl-[2,6-difluorophenoxy]-methylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is widely utilized in apoptosis research to prevent cell death mediated by multiple caspase-dependent pathways.[3][4] Q-VD-OPh binds to the catalytic site of a broad spectrum of caspases, including caspases-1, -3, -8, -9, -10, and -12, thereby blocking the apoptotic signaling cascade.[2] Compared to first-generation inhibitors like Z-VAD-FMK, Q-VD-OPh demonstrates superior potency, increased specificity, and significantly lower cellular toxicity, even at high concentrations. These characteristics make it an invaluable tool for both in vitro and in vivo studies investigating the role of apoptosis in various physiological and pathological processes.

## **Data Presentation**

The following tables summarize the key quantitative data for (R)-Q-VD-OPh.

Table 1: Reagent Specifications



Parameter	Value	Reference(s)
Full Chemical Name	(S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate	
Molecular Weight	513.77 g/mol	
Appearance	Lyophilized powder or off-white solid	
Purity	Typically >98%	N/A

 $\mid$  IC50 Range  $\mid$  25 - 400 nM for caspases-1, -3, -8, and -9  $\mid$   $\mid$ 

Table 2: Solubility and Recommended Solvents

Solvent	Solubility	Notes	Reference(s)
Dimethyl Sulfoxide (DMSO)	≥26.35 mg/mL; >100 mg/mL (ultrasonication may be needed)	The recommended solvent for creating stock solutions. Use high-purity, anhydrous (ACS grade, >99.9%) DMSO.	
Ethanol (EtOH)	≥97.4 mg/mL	Can be used as an alternative solvent.	

| Water | Insoluble | Do not attempt to dissolve directly in aqueous buffers. | |

Table 3: Storage and Stability



Form	Storage Temperature	Stability	Notes	Reference(s)
Lyophilized Solid	-20°C to -70°C	≥ 4 years	Store desiccated to prevent hydration.	

 $\mid$  Reconstituted Stock (in DMSO)  $\mid$  -20°C  $\mid$  Up to 6 months  $\mid$  Aliquot to avoid repeated freeze-thaw cycles.  $\mid$   $\mid$ 

Table 4: Recommended Working Concentrations

Application	Recommended Concentration Range	Notes	Reference(s)
In Vitro (Cell Culture)	10 - 100 μΜ	Optimal concentration is cell type- and stimulus- dependent and requires empirical determination.	

| In Vivo (Animal Studies) | 20 mg/kg | Doses up to 120 mg/kg have been reported in mice without toxicity. Administered via intraperitoneal (IP) injection. | |

## **Experimental Protocols**

Protocol 1: Reconstitution of (R)-Q-VD-OPh to a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution from a standard 1 mg vial of lyophilized (R)-Q-VD-OPh.

Materials:



- **(R)-Q-VD-OPh** (1 mg vial)
- High-purity, anhydrous Dimethyl Sulfoxide (DMSO) (ACS grade, >99.9%)
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips

#### Procedure:

- Preparation: Allow the vial of lyophilized Q-VD-OPh and the DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
- Calculation: To prepare a 10 mM stock solution from 1 mg of Q-VD-OPh (MW = 513.77 g/mol), the required volume of DMSO is calculated as follows:
  - Volume (L) = Mass (g) / (Molar Weight (g/mol) \* Concentration (mol/L))
  - Volume (L) = 0.001 g / (513.77 g/mol \* 0.010 mol/L) = 0.0001946 L
  - Volume ( $\mu$ L) = 194.6  $\mu$ L (approximately 195  $\mu$ L)
- Reconstitution: Aseptically add 195  $\mu$ L of high-purity DMSO directly to the 1 mg vial of Q-VD-OPh. A pellet may not be visible in the vial.
- Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 μL) in sterile microcentrifuge tubes.
- Storage: Store the aliquots at -20°C, where they are stable for up to 6 months.

Protocol 2: Preparation of Working Dilutions for In Vitro Cell Culture



This protocol provides a guideline for diluting the 10 mM stock solution for use in cell culture experiments.

#### Materials:

- 10 mM (R)-Q-VD-OPh stock solution (from Protocol 1)
- Pre-warmed, sterile cell culture medium

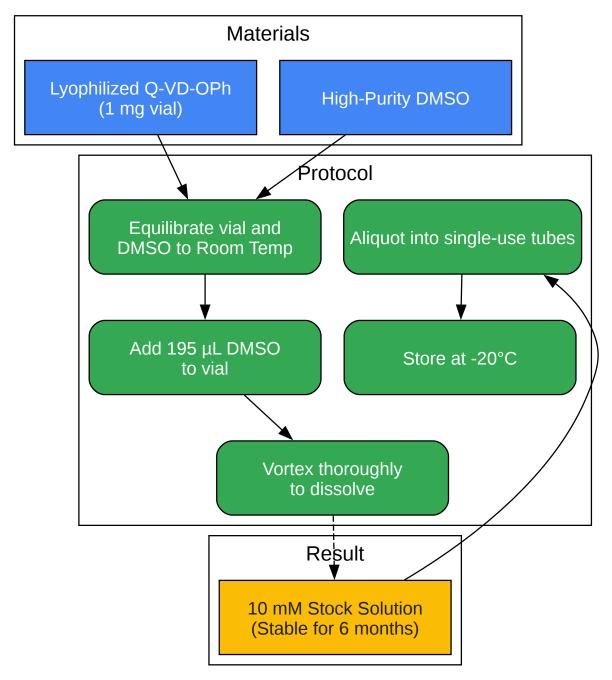
#### Procedure:

- Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
- Dilution: Directly dilute the 10 mM stock solution into the final volume of cell culture medium to achieve the desired working concentration (e.g., 10 μM, 20 μM, or 50 μM).
  - $\circ$  Example for 20  $\mu$ M: To prepare 1 mL of medium with a final concentration of 20  $\mu$ M, add 2  $\mu$ L of the 10 mM stock solution (a 1:500 dilution).
- Mixing: Mix the medium gently by inversion or pipetting.
- Application: Add the inhibitor-containing medium to the cells. It is common practice to add the inhibitor at the beginning of the experiment or 30-60 minutes prior to inducing apoptosis.
- Control: Always include a "vehicle control" in your experimental design by adding an
  equivalent volume of DMSO (without the inhibitor) to a parallel culture to monitor for any
  solvent-related effects. The final DMSO concentration should ideally not exceed 0.2-1.0% to
  avoid cellular toxicity.

## **Visualizations**



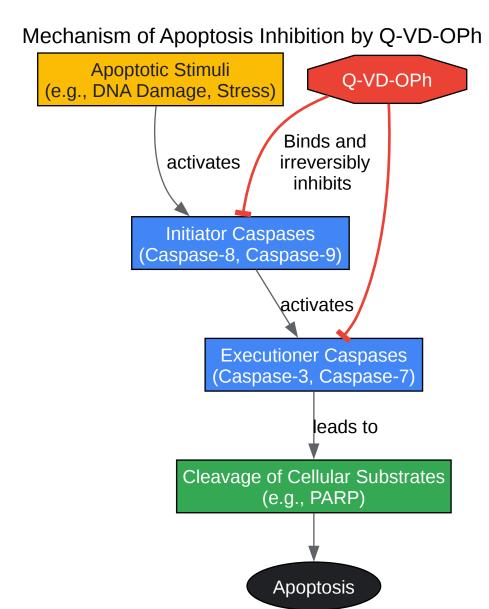
## Workflow for Q-VD-OPh Stock Solution Preparation



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Caption: Experimental workflow for preparing a 10 mM (R)-Q-VD-OPh stock solution.





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Caption: Signaling pathway showing pan-caspase inhibition by (R)-Q-VD-OPh.

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